molecular formula C12H17BrF2OSi B8029197 4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane

4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane

Cat. No.: B8029197
M. Wt: 323.25 g/mol
InChI Key: RUGJSZIYNJMQGI-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane (CAS 1881320-68-8) is a silyl-protected phenol derivative characterized by a para-bromo substituent and ortho-difluoro substitution on the aromatic ring. The tert-butyl dimethylsilyl (TBDMS) group acts as a protective moiety for the phenolic oxygen, a common strategy in organic synthesis to enhance stability or modulate reactivity during multi-step reactions .

Properties

IUPAC Name

(4-bromo-2,3-difluorophenoxy)-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrF2OSi/c1-12(2,3)17(4,5)16-9-7-6-8(13)10(14)11(9)15/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGJSZIYNJMQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrF2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2,3-difluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane has been utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential biological activity, which could lead to the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane exerts its effects is not fully understood. its unique structure suggests that it may interact with specific molecular targets and pathways. The presence of bromine and fluorine atoms could influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds Compared:

4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane (YF-3837) CAS: 1881291-46-8 Substitution: Bromo (para), difluoro (3,5-positions) Comparison: The shifted fluorine substituents (3,5 vs. 2,3 in the target compound) alter the electronic distribution.

This could limit utility in reactions requiring strong leaving groups, such as Suzuki-Miyaura couplings .

(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane CAS: 1133116-37-6 Substitution: Bromo (meta), methoxy (para) Comparison: The methoxy group is electron-donating, which may destabilize the silyl ether bond compared to fluorine-substituted analogs. This could reduce hydrolytic stability under acidic or basic conditions .

Steric and Functional Group Variations

  • Trimethylsilyl vs. TBDMS Groups: Compounds like (4-chlorophenyl)methoxy-trimethylsilane (CAS 184000-11-1) feature smaller trimethylsilyl groups.

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Substituents Silyl Group Purity Key Properties/Applications
4-Bromo-2,3-difluorophenoxy-TBDMS (1881320-68-8) Br (para), F (2,3) TBDMS 95% High electrophilicity for couplings
4-Bromo-3,5-difluorophenoxy-TBDMS (1881291-46-8) Br (para), F (3,5) TBDMS 95% Lower para-bromo reactivity
(2-Bromophenoxy)-TBDMS (115750-83-9) Br (ortho) TBDMS 95% Limited use in cross-coupling
(3-Bromo-4-methoxy)-TBDMS (1133116-37-6) Br (meta), OMe (para) TBDMS 95% Reduced hydrolytic stability

Research Findings and Implications

  • Reactivity Trends : Fluorine substitution at the 2,3-positions maximizes the electrophilicity of the para-bromo group, making the target compound superior for aryl-aryl bond formations compared to analogs with alternate fluorine positioning or methoxy groups .
  • Stability Considerations : The TBDMS group in all compared compounds ensures robustness under standard synthetic conditions, but electron-withdrawing substituents (e.g., F) further enhance stability relative to electron-donating groups (e.g., OMe) .

Biological Activity

4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane is a compound of increasing interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, which includes bromine, fluorine, and silicon atoms, suggests potential biological activities that merit further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrF2O2Si. The presence of bromine and fluorine atoms enhances its reactivity and may influence its interactions with biological molecules. The tert-butyl and dimethylsilane groups contribute to its stability and solubility characteristics.

Synthesis

The synthesis typically involves the reaction of 4-bromo-2,3-difluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high yield and purity while preventing hydrolysis of the silyl chloride component.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural components suggest potential interactions with specific molecular targets within cells. The halogen atoms (bromine and fluorine) may facilitate covalent bonding with proteins or nucleic acids, altering their function and potentially leading to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, related silanes have been shown to inhibit bacterial growth in vitro, suggesting a potential application in developing antimicrobial agents.
  • Cancer Research : Investigations into structurally related compounds have revealed potential anticancer activities. These compounds may interfere with specific signaling pathways involved in cell proliferation and apoptosis. Further research is needed to determine if this compound exhibits similar effects .
  • Enzyme Inhibition : Some studies suggest that compounds containing bromine or fluorine can act as enzyme inhibitors. This property could be harnessed for therapeutic purposes, particularly in diseases where enzyme activity is dysregulated.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundPotential antimicrobialPossible enzyme inhibition
4-Bromophenoxy(tert-butyl)dimethylsilaneModerate antimicrobialEnzyme inhibitor
4-Bromo-2,6-di-tert-butylphenolAnticancer propertiesSignaling pathway interference

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